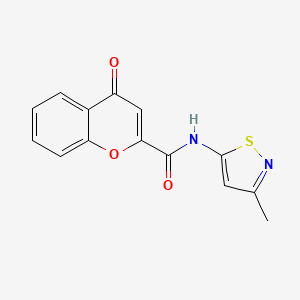

N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide" is a derivative of 4H-chromene, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the chromene core is a common feature in the discussed molecules. Chromene derivatives have been explored for their potential in various biological applications, including antimicrobial and cytotoxic activities .

Synthesis Analysis

The synthesis of chromene derivatives often involves the formation of the chromene ring system followed by functionalization at various positions on the ring. For example, the synthesis of 2H-chromene-3-carboxylates was achieved through a 1,3-dipolar cycloaddition using a click chemistry approach, which is a method that could potentially be adapted for the synthesis of "N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide" . Additionally, the synthesis of complex chromene structures can involve tandem intramolecular rearrangements, as seen in the formation of 2-(methylamino)-4-oxo-N-phenyl-N-propyl-4H-chromene-3-carboxamide .

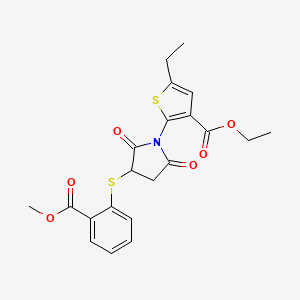

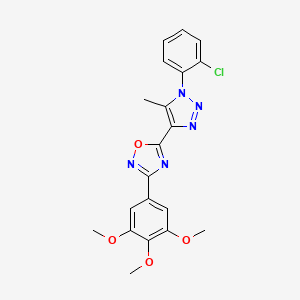

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a benzopyran core, which can be further modified with various substituents. The structural analysis of these compounds is typically performed using spectroscopic methods such as IR, NMR, and mass spectrometry . In the case of the copper(II) complex with a chromene-derived ligand, the crystal structure was determined using single-crystal X-ray diffraction, revealing a distorted triangular bipyramidal geometry around the metal center .

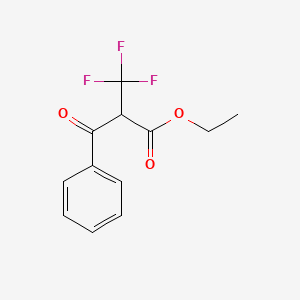

Chemical Reactions Analysis

Chromene derivatives can undergo a variety of chemical reactions, including ring-opening, cycloadditions, and complexation with metals. The reductive ring opening of isoxazolidine-fused chromenes leads to novel aminochromene derivatives . The click chemistry approach used to synthesize chromene carboxylates involves a cycloaddition reaction . Furthermore, chromene-derived ligands can form complexes with transition metals such as copper(II), cobalt(II), and nickel(II), which can significantly alter their chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and reactivity. The electrochemical properties of chromene derivatives and their metal complexes can be studied using techniques like cyclic voltammetry . The biological activities, such as antimicrobial and cytotoxic effects, are also key chemical properties of these compounds, with some showing significant activity against bacterial and fungal strains, as well as human cancer cell lines .

Mecanismo De Acción

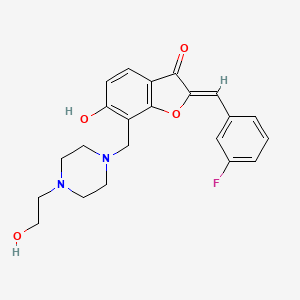

Target of Action

The primary target of this compound is the Metabotropic glutamate receptor 5 (mGluR5) . This receptor is a G-protein coupled receptor for glutamate, a major excitatory neurotransmitter in the nervous system .

Mode of Action

The compound acts as an agonist for the mGluR5 receptor . Upon binding, it causes a conformational change in the receptor, triggering signaling via guanine nucleotide-binding proteins (G proteins). This modulates the activity of downstream effectors, activating a phosphatidylinositol-calcium second messenger system and generating a calcium-activated chloride current .

Biochemical Pathways

The activation of mGluR5 by the compound affects several biochemical pathways. It plays a crucial role in the regulation of synaptic plasticity and the modulation of neural network activity . The exact downstream effects are complex and depend on the specific cellular context.

Result of Action

The activation of mGluR5 by the compound can lead to various molecular and cellular effects. For instance, it can downregulate the levels of Aβ1-40 and Aβ1-42 by inhibiting BACE1 , which could be beneficial in the treatment of Alzheimer’s disease .

Safety and Hazards

Propiedades

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c1-8-6-13(20-16-8)15-14(18)12-7-10(17)9-4-2-3-5-11(9)19-12/h2-7H,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUWDTKTURSIRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3004677.png)

![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004690.png)

![ethyl 2-(2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)acetate](/img/structure/B3004692.png)

![N-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3004693.png)

![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3004694.png)

![1-(4-fluorophenyl)-4-[1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B3004695.png)

![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3004696.png)